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Introduction: The U-87 MG (Uppsala 87 Malignant Glioma) cell line is a widely utilized model in

neuroscience and cancer research, particularly for studies on glioblastoma, a highly aggressive

form of brain cancer.[1] Established in 1966 at Uppsala University, these cells exhibit an

epithelial-like, adherent morphology.[1][2][3] It is critical for researchers to be aware that the

commonly used U-87 MG line from the American Type Culture Collection (ATCC, accession

number HTB-14) has been shown to be different from the original patient tumor tissue.[1]

However, it is confirmed to be a bona fide human glioblastoma cell line of unknown origin and

remains a valuable, well-characterized tool for brain cancer research.[1][2]

These application notes provide detailed protocols for the culture and experimental use of the

U-87 MG cell line, including standard maintenance, cryopreservation, and key functional

assays.

Cell Line Characteristics
U-87 MG cells are known for being easy to maintain in culture and form a homogeneous

population, making them suitable for a variety of experimental applications, including drug

screening and studying cellular processes.[2]
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Characteristic Description Source(s)

Cell Type Glioblastoma, Astrocytoma [2][3]

Morphology Epithelial-like, Adherent [1][2][3]

Origin

Human (ATCC version is male,

original Uppsala line was

female)

[1]

Ploidy Hypodiploid [2][3]

Modal Chromosome # 44 (in ~48% of cells) [2][3]

Doubling Time Approximately 34-39 hours [4]

Standard Culture Protocols
Required Media and Reagents

Base Medium: Eagle's Minimum Essential Medium (EMEM)[1] or Dulbecco's Modified Eagle

Medium (DMEM).[5]

Supplements:

10% Fetal Bovine Serum (FBS)[1][5]

1% Penicillin-Streptomycin (100 U/mL Penicillin, 100 µg/mL Streptomycin)[1][5]

2 mM L-Glutamine[2]

1% Non-Essential Amino Acids (NEAA)[2]

1 mM Sodium Pyruvate[2]

Dissociation Agent: 0.25% (w/v) Trypsin-EDTA solution.[3]

Wash Buffer: Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.[3]

Cryopreservation Medium: Complete growth medium supplemented with 5% (v/v) DMSO.[3]
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General Cell Culture Workflow
The standard workflow for handling U-87 MG cells involves reviving them from

cryopreservation, routine passaging for expansion, and preparing cell banks or seeding for

experiments.

Thaw Frozen Vial
Culture in T-75 Flask

(37°C, 5% CO₂)

Monitor Confluency
(Target: 70-90%)

Subculture (Passage)
Split Ratio 1:4

Seed for Experiment
Cryopreserve
(Cell Banking)

Click to download full resolution via product page

Caption: General workflow for U-87 MG cell culture.

Protocol 1: Reviving Cryopreserved U-87 MG Cells
Warm complete growth medium to 37°C in a water bath.

Retrieve a vial of frozen U-87 MG cells from liquid nitrogen storage.

Thaw the vial quickly (approx. 1-2 minutes) in the 37°C water bath until a small ice crystal

remains.[3]

Wipe the vial with 70% ethanol before opening in a sterile biosafety cabinet.

Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.[3]

Centrifuge the tube at 150-400 x g for 5-8 minutes to pellet the cells and remove the

cryoprotectant.
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Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-

warmed complete growth medium.

Transfer the cell suspension to a T-75 culture flask.

Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]

Replace the medium after 24 hours to remove any residual DMSO and dead cells.

Protocol 2: Subculturing (Passaging) U-87 MG Cells
Monitor cell confluency daily. Passage the cells when they reach 70-90% confluency.[3]

Aspirate the culture medium from the flask.

Briefly rinse the cell monolayer with an equal volume of sterile PBS (without Ca²⁺/Mg²⁺) to

remove residual serum.[3]

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the

entire cell layer is covered.

Incubate for 5-10 minutes at 37°C. Observe under a microscope until cells are rounded and

detached.[3]

Add 7-10 mL of complete growth medium to the flask to neutralize the trypsin.[3]

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the suspension to a 15 mL conical tube and perform a cell count if necessary.

Add the appropriate volume of the cell suspension to new T-75 flasks containing fresh, pre-

warmed medium at a recommended split ratio of 1:4.[3]

Incubate the new flasks at 37°C with 5% CO₂. Change the medium every 2-3 days.[2]

Key Experimental Protocols & Data
Cell Viability (MTT) Assay
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This assay measures the metabolic activity of cells, which serves as an indicator of cell viability

and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple

formazan product, which can be quantified spectrophotometrically.[6]

Preparation MTT Assay
Data Acquisition

Seed U-87 MG cells
in 96-well plate

(e.g., 5x10³ cells/well)

Incubate 24h
(Allow attachment)

Add test compound
(e.g., drug, vehicle)

Incubate for
24, 48, or 72h

Add MTT Reagent
(10 µL of 5 mg/mL)

Incubate 1-4h at 37°C
(Formazan formation)

Add Solubilizer
(e.g., DMSO, Isopropanol)

Measure Absorbance
(570 nm)

Click to download full resolution via product page

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

Seed U-87 MG cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete

medium.[7]

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Treat cells with the desired concentrations of the test compound(s). Include a vehicle-only

control (e.g., 0.1% DMSO).[7]

Incubate for the desired time points (e.g., 24, 48, 72 hours).[7]

Add 10 µL of 5 mg/mL MTT solution to each well.[7]

Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[7]

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or

isopropanol/HCl) to dissolve the crystals.[7][8]

Measure the absorbance at 570 nm using a microplate reader.[7]

Example Data:
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Treatment Concentration
Incubation
Time

Result Source

Isoginkgetin 10, 15, 25 µM 24, 48, 72 h

Dose- and time-

dependent

decrease in

viability

[7]

Sonodynamic

Therapy

1 mM 5-ALA +

FUS
Not specified

~47% reduction

in cell viability
[9]

RGD-Au

DSNS/siRNA
Varied Au Conc. 24 h

Dose-dependent

cytotoxicity

observed

[10]

Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic,

and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell

membrane during early apoptosis, while Propidium Iodide (PI) penetrates compromised

membranes in late apoptotic or necrotic cells.[11][12]
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Seed & Treat Cells
in T-25 Flasks

Harvest Cells
(Collect supernatant

+ trypsinize adherent)

Wash cells twice
with cold PBS

Resuspend pellet
in 1X Binding Buffer

Add Annexin V-FITC
& Propidium Iodide (PI)

Incubate 15 min
at RT in the dark

Analyze by
Flow Cytometry
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Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

Seed U-87 MG cells (e.g., 1 x 10⁶ cells) in T-25 flasks and incubate for 24-48 hours.[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b15582794?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induce apoptosis using the desired treatment.

Harvest cells by first collecting the supernatant (containing floating/apoptotic cells) and then

trypsinizing the adherent cells. Combine both fractions.[11]

Wash the collected cells twice with cold PBS, centrifuging at ~500 x g for 5 minutes after

each wash.[11][12]

Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[12]

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) working solution.

Incubate the cells for 15 minutes at room temperature in the dark.[12]

Add 400 µL of 1X Annexin-Binding Buffer to each sample.[12]

Analyze the samples immediately by flow cytometry.

Healthy cells: Annexin V-negative, PI-negative.

Early apoptotic cells: Annexin V-positive, PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Example Data:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://cdn.gbiosciences.com/pdfs/protocol/Annexin%20V%20Apoptosis%20Assay.pdf
https://cdn.gbiosciences.com/pdfs/protocol/Annexin%20V%20Apoptosis%20Assay.pdf
https://cdn.gbiosciences.com/pdfs/protocol/Annexin%20V%20Apoptosis%20Assay.pdf
https://cdn.gbiosciences.com/pdfs/protocol/Annexin%20V%20Apoptosis%20Assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Assay Result Source

AgZE Nanoparticles Annexin V-FITC

Induced apoptosis,

shown by an increase

in Sub G1 phase and

G2/M arrest in cell

cycle analysis.

[13]

Copper(I) complexes Not specified

Induced apoptosis

and necrosis in a

dose-dependent

manner.

[14]

Sonodynamic Therapy Caspase-3 Assay

238% increase in

caspase-3 activity,

indicating apoptosis.

[9]

Cell Migration (Transwell) Assay
The Transwell or Boyden chamber assay assesses cell migration towards a chemoattractant

through a porous membrane. For invasion assays, the membrane is coated with an

extracellular matrix protein like Matrigel.
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Prepare Transwell Inserts
(Coat with Matrigel for invasion)

Seed serum-starved
U-87 MG cells in
upper chamber

Add chemoattractant
(e.g., 10% FBS or U87-CM)

to lower chamber

Incubate 24-72h
at 37°C

Remove non-migrated
cells from top of

membrane

Fix and stain
migrated cells on

bottom of membrane

Image and Quantify
(Count cells per field)
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Caption: Workflow for a Transwell cell migration assay.

Protocol:
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(Optional for Invasion Assay) Thaw Matrigel on ice and dilute with cold, serum-free medium.

Coat the top of the Transwell insert membrane and incubate for at least 2 hours at 37°C to

allow it to gel.[15]

Culture U-87 MG cells in serum-free medium for 12-24 hours before the assay.[16][17]

Harvest serum-starved cells using trypsin and resuspend them in serum-free medium.

Add 600 µL of medium containing a chemoattractant (e.g., complete medium with 10% FBS

or U-87 conditioned medium) to the lower chamber of the Transwell plate.[16]

Add the cell suspension (e.g., 5 x 10⁴ cells in 300 µL serum-free medium) to the upper

chamber (the insert).

Incubate the plate for 24-72 hours at 37°C, 5% CO₂.[16]

After incubation, carefully remove the non-migrated cells from the upper surface of the

membrane using a cotton swab.

Fix the migrated cells on the bottom surface with 4% paraformaldehyde or methanol for 15

minutes.[16]

Stain the cells with a solution such as 0.2% Crystal Violet or DAPI.[16]

Wash the inserts, allow them to dry, and count the migrated cells in several microscopic

fields.

Relevant Signaling Pathways in Glioblastoma
Signal transduction pathways are crucial for controlling cell growth, proliferation, and survival.

[18] In glioblastoma, pathways like the PI3K/AKT/mTOR pathway are often dysregulated,

promoting tumor progression. Understanding these pathways is key for developing targeted

therapies.

PI3K/AKT/mTOR Signaling Pathway: This is a central pathway that regulates cell cycle

progression, survival, and growth. Growth factors binding to Receptor Tyrosine Kinases (RTKs)

on the cell surface can trigger this cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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